molecular formula C16H17NO3S B11050235 7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11050235
M. Wt: 303.4 g/mol
InChI Key: DPEZIVKUYLCPFZ-UHFFFAOYSA-N
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Description

7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both ethoxy and methoxy substituents on the phenyl ring, along with the thienopyridine core, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic synthesis. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-3-methoxybenzaldehyde and 2-aminothiophene.

    Formation of Intermediate: The aldehyde group of 2-ethoxy-3-methoxybenzaldehyde is reacted with 2-aminothiophene under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the thienopyridine core.

    Oxidation: The final step involves the oxidation of the thienopyridine core to yield 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thienopyridine core or the substituents on the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(2-Ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thienopyridine core allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which can modulate the activity of the target molecules. The ethoxy and methoxy substituents can further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    7-(2-Ethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks the methoxy group, which may influence its reactivity and interactions with molecular targets.

    7-Phenyl-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: Lacks both the ethoxy and methoxy groups, resulting in different chemical and biological properties.

Uniqueness

The presence of both ethoxy and methoxy substituents on the phenyl ring of 7-(2-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one imparts unique chemical properties, such as increased solubility and altered electronic distribution. These features can enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H17NO3S/c1-3-20-15-10(5-4-6-13(15)19-2)11-9-14(18)17-12-7-8-21-16(11)12/h4-8,11H,3,9H2,1-2H3,(H,17,18)

InChI Key

DPEZIVKUYLCPFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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